Octaverine hydrochloride
Overview
Description
Octaverine hydrochloride is an isoquinoline derivative known for its inhibitory effects on human immunodeficiency virus reverse transcriptase . It has a molecular formula of C23H28ClNO5 and a molecular weight of 433.93 . This compound is primarily used in research settings and has shown potential in various scientific applications.
Scientific Research Applications
Octaverine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: Its inhibitory effects on human immunodeficiency virus reverse transcriptase make it a valuable tool in virology research.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of antiviral treatments.
Industry: It is used in the development of new chemical entities and as a standard in quality control processes.
Safety and Hazards
Mechanism of Action
Target of Action
Octaverine hydrochloride is an isoquinoline derivative that has shown inhibition of HIV (human immunodeficiency virus) reverse transcriptase . This suggests that the primary target of this compound is the HIV reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV.
Mode of Action
It is known to interact with its target, the hiv reverse transcriptase, leading to inhibition of the enzyme . This interaction and resulting inhibition could potentially interfere with the replication of the HIV, thereby exerting its therapeutic effects.
Biochemical Analysis
Biochemical Properties
Octaverine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with chloride channels and transporters, influencing the movement of chloride ions across cell membranes . These interactions are crucial for maintaining cellular homeostasis and regulating various physiological processes. This compound also affects the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of chloride channels, which in turn affects the membrane potential and ion balance within cells . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to chloride channels and transporters, modulating their activity and influencing the movement of chloride ions across cell membranes . This binding interaction can lead to the inhibition or activation of specific enzymes, thereby affecting various metabolic pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and ion balance . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It affects the activity of enzymes involved in the metabolism of chloride ions and other cellular metabolites . By modulating these metabolic pathways, this compound can influence cellular energy production and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on cellular function . The localization of this compound within specific subcellular regions can impact its activity and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octaverine hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as alkylation, esterification, and subsequent conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Octaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced forms with altered functional groups.
Comparison with Similar Compounds
Papaverine: An isoquinoline derivative with similar spasmolytic activities.
Perparine: Another synthetic analogue with comparable effects.
Comparison: Octaverine hydrochloride is unique in its specific inhibitory effects on human immunodeficiency virus reverse transcriptase, which distinguishes it from other similar compounds like papaverine and perparine . While all three compounds exhibit spasmolytic activities, this compound’s antiviral properties make it particularly valuable in virology research.
Properties
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5.ClH/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22;/h9-14H,6-8H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKPIKBAPBKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218023 | |
Record name | Octaverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-26-4 | |
Record name | Isoquinoline, 6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6775-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octaverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaverine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octaverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octaverine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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